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Compound of Interest

Compound Name: Diacetone-D-glucose

Cat. No.: B7782896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-a-D-glucofuranose), a pivotal intermediate
in carbohydrate chemistry and a valuable chiral building block in drug development. This
document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format to facilitate its use in research and development.
Detailed experimental protocols for acquiring such data are also provided, alongside logical
workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. The following tables summarize the *H and 3C NMR data for diacetone-D-
glucose, typically recorded in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The proton NMR spectrum of diacetone-D-glucose is characterized by well-resolved signals
corresponding to the protons of the glucofuranose ring and the isopropylidene protecting
groups.
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Chemical Shift (3,

Coupling Constant

Proton (H) opm) Multiplicity (3, Hz)
H-1 5.92 d 3.6
H-2 451 d 3.6
H-3 ~4.30 m

H-4 ~4.05 m

H-5 ~4.30 m

H-6a ~4.14 m

H-6b ~3.99 m

CHs (isopropylidene) 1.48 s

CHs (isopropylidene) 1.43 S

CHs (isopropylidene) 1.35 S

CHs (isopropylidene) 1.30 s

3C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The

following data is for a closely related derivative, 1,2:5,6-Di-O-isopropylidene-3-O-

methylsulfonyl-a-D-glucofuranose, and serves as a close approximation.[1]
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Carbon (C) Chemical Shift (8, ppm)
C-1 105.2
C-2 83.7
C-3 82.7
C-4 79.8
C-5 72.1
C-6 67.6
C (quat, isopropylidene) 112.7
C (quat, isopropylidene) 109.6
CHs (isopropylidene) 26.9
CHs (isopropylidene) 26.6
CHs (isopropylidene) 26.2
CHs (isopropylidene) 25.2

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of diacetone-D-glucose is typically acquired from a KBr pellet or a Nujol mull.[2] The
spectrum is dominated by absorptions corresponding to C-H and C-O bonds.

Wavenumber (cm~?) Intensity Assignment
~3500 Strong, Broad O-H stretch (hydroxyl group)
2990-2850 Strong C-H stretch (alkane)
) C-H bend (gem-dimethyl of

1380, 1370 Medium ) )

isopropylidene)

C-O stretch (ethers and
1250-1000 Strong

alcohol)
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Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and structure. For diacetone-D-
glucose, electron ionization (El) is a common method.

m/z Relative Intensity Assignment
260 Low [M]* (Molecular lon)
245 High [M - CHs]*
) Fragment from the 1,2-O-
101 High (often base peak) ) )
isopropylidene group
43 High [CsH7]* or [CHsCO]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of diacetone-D-glucose.

o Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:
e Instrument: 400 MHz NMR Spectrometer

¢ Pulse Program: Standard single-pulse (zg30)
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Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Temperature: 298 K

13C NMR Acquisition:

¢ Instrument: 1200 MHz NMR Spectrometer (on a 400 MHz system)

e Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
o Number of Scans: 1024-4096

» Relaxation Delay: 2.0 s

e Spectral Width: 0 to 220 ppm

e Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

e Grind a small amount (~1-2 mg) of diacetone-D-glucose with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the mixture into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

o Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum,
typically in the range of 4000-400 cm~1. A background spectrum of a blank KBr pellet should
be collected first.
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Electron lonization Mass Spectrometry (EI-MS)

 Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a
volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer
(GC-MS).

o The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

e The resulting ions are accelerated and separated based on their mass-to-charge ratio by a

mass analyzer.

o The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Workflows and Logical
Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of how the data is used for structure elucidation.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logical relationship for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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